

cytotoxicity comparison of 1-Methyl-1H-imidazole-2-carbaldehyde derivatives

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Compound of Interest

Compound Name: 1-Methyl-1H-imidazole-2-carbaldehyde

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A Comparative Guide to the Cytotoxicity of Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] Its derivatives have garnered significant interest for their potential as anticancer agents, capable of inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[1][4] This guide provides a comparative overview of the cytotoxic effects of several imidazole derivatives, supported by experimental data from recent studies. It also details the methodologies for assessing cytotoxicity and illustrates key experimental workflows and signaling pathways.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various imidazole derivatives against several human cancer cell lines. This data, extracted from multiple studies, offers a snapshot of their cytotoxic potential.

Compound	Cell Line	IC50 (µM)	Reference
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate	A549 (Lung Carcinoma)	250	--INVALID-LINK--[4]
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate	NCI-H460 (Lung Carcinoma)	300	--INVALID-LINK--[4]
Imidazole (Parent Compound)	A549 (Lung Carcinoma)	600	--INVALID-LINK--[4]
Imidazole (Parent Compound)	NCI-H460 (Lung Carcinoma)	700	--INVALID-LINK--[4]
Compound 3a (an imidazole derivative)	HT-29 (Colon Cancer)	20.88 ± 1.02	--INVALID-LINK--[5]
Compound 3b (an imidazole derivative)	C6 (Rat Glioblastoma)	10.721 ± 0.38	--INVALID-LINK--[5]
Compound 18b (a 1H-benzo[d]imidazole derivative)	A549 (Lung Carcinoma)	0.12	--INVALID-LINK--[6]
Compound 18b (a 1H-benzo[d]imidazole derivative)	MCF-7 (Breast Cancer)	0.15	--INVALID-LINK--[6]
Compound 18b (a 1H-benzo[d]imidazole derivative)	K562 (Leukemia)	0.21	--INVALID-LINK--[6]
Purine derivative 46	MDA-MB-231 (Breast Cancer)	1.22	--INVALID-LINK--[2]
Purine derivative 48	MDA-MB-231 (Breast Cancer)	2.29	--INVALID-LINK--[2]

Purine derivative 47	A549 (Lung Carcinoma)	2.29 - 9.96	--INVALID-LINK--[2]
2-phenyl benzimidazole derivative 35	MCF-7 (Breast Cancer)	3.37	--INVALID-LINK--[2]
2-phenyl benzimidazole derivative 36	MCF-7 (Breast Cancer)	6.30	--INVALID-LINK--[2]

Experimental Protocols

The assessment of cytotoxicity is a critical step in the evaluation of potential therapeutic compounds. The MTT assay is a widely used colorimetric method for determining cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

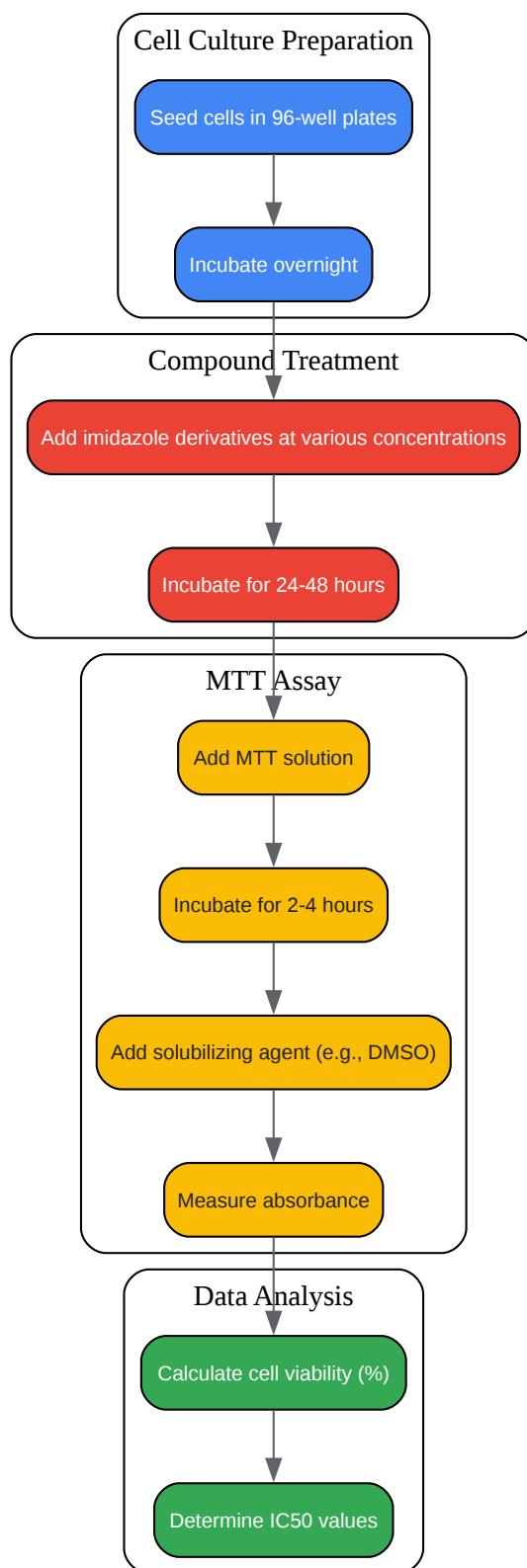
Protocol:

- **Cell Seeding:** Cancer cells (e.g., A549, HCT-116, or HeLa) are seeded in 96-well plates at a density of approximately 4.0×10^3 cells per mL and incubated overnight under standard conditions (e.g., 37°C, 5% CO₂).[7]
- **Compound Treatment:** The cells are then treated with various concentrations of the imidazole derivatives for a specified period, typically 24 to 48 hours.[4][7] A vehicle control (e.g., DMSO) is also included.[7]
- **MTT Addition:** After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals.

- Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
- Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
- Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizations

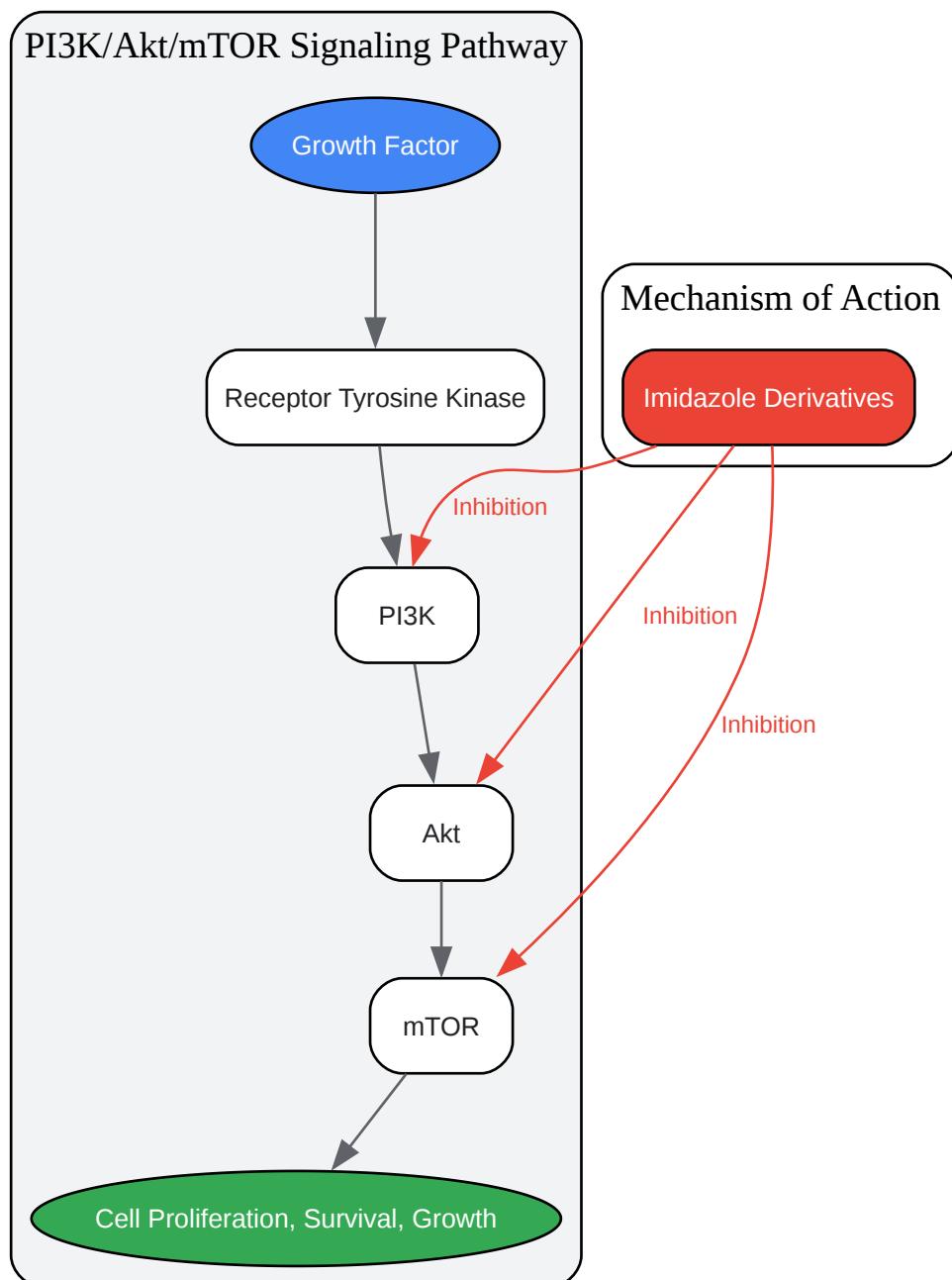
Experimental Workflow for Cytotoxicity Testing

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Caption: A schematic of the MTT assay workflow for determining the cytotoxicity of imidazole derivatives.

Signaling Pathway Modulation by Imidazole Derivatives

Some imidazole derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell growth and survival.^[1] The PI3K/Akt/mTOR pathway is one such target.



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